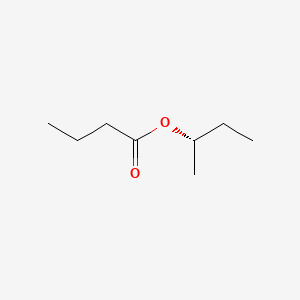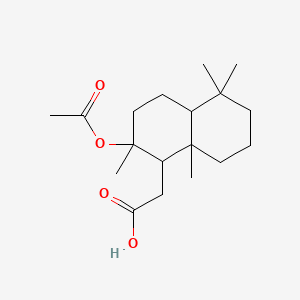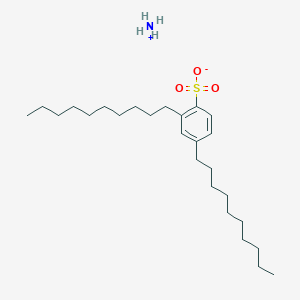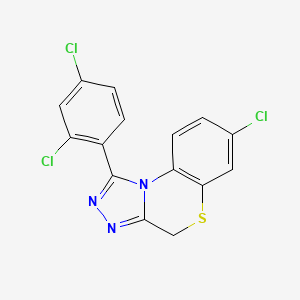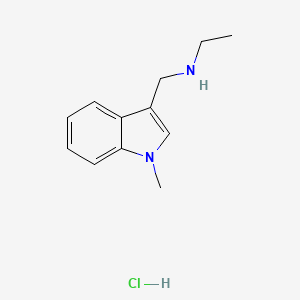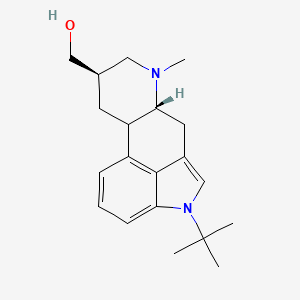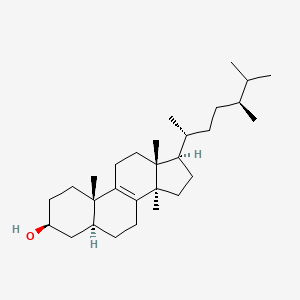
Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- is a sterol compound with the molecular formula C29H50O and a molecular weight of 414.7067 . It is also known by other names such as 5alpha-Ergost-8-en-3beta-ol, 14-methyl- and 14alpha-Methyl-delta8-ergostenol . This compound is a derivative of ergosterol, which is a key component in the cell membranes of fungi and protozoa.
Preparation Methods
The synthesis of Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- typically involves the chemical modification of ergosterol. The synthetic route includes several steps such as hydrogenation, oxidation, and methylation under specific reaction conditions. Industrial production methods often utilize microbial fermentation processes to produce ergosterol, which is then chemically modified to obtain the desired compound .
Chemical Reactions Analysis
Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or acids.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in antifungal treatments.
Industry: It is used in the production of vitamin D2 and other sterol-based products.
Mechanism of Action
The mechanism of action of Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes in fungi and protozoa, leading to their inhibition or death. The molecular targets include enzymes involved in sterol biosynthesis pathways .
Comparison with Similar Compounds
Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- is unique due to its specific structure and biological activity. Similar compounds include:
Ergosterol: The parent compound, essential for fungal cell membranes.
Cholesterol: A sterol found in animal cell membranes, differing in its side chain structure.
Stigmasterol: A plant sterol with similar structural features but different biological roles.
Properties
CAS No. |
33860-48-9 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13,14-trimethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)20(3)8-9-21(4)24-13-16-29(7)26-11-10-22-18-23(30)12-15-27(22,5)25(26)14-17-28(24,29)6/h19-24,30H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,27-,28+,29-/m0/s1 |
InChI Key |
PZDUAWZXRQLIQU-XNYUJKQWSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


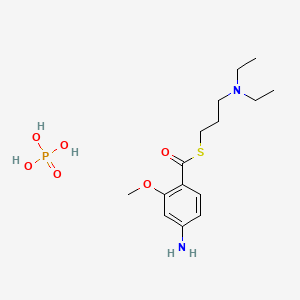

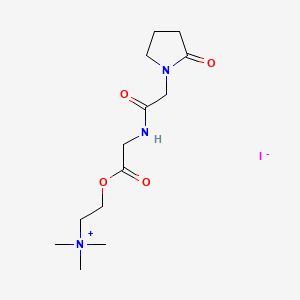

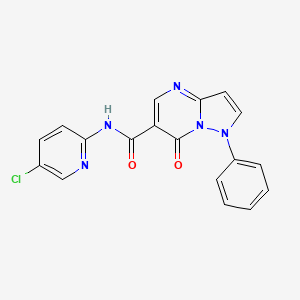
![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)
